molecular formula C13H19N3O B8366768 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one

6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8366768
M. Wt: 233.31 g/mol
InChI Key: RGGXDRUJXNAJKT-UHFFFAOYSA-N
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Patent
US08173813B2

Procedure details

A suspension of 1-(2-(dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.48 g, 5.62 mmol) and palladium on activated carbon (10%, 300 mg, 0.28 mmol) in 20 mL ethanol was stirred under a balloon of hydrogen overnight. The suspension was filtered through a pad of celite. The filter pad was rinsed with 50 mL ethanol and the filtrate was concentrated to give a viscous oil. The crude product was used without further purification. (1.3 g, 100%). 1H-NMR (CDCl3) δ: 6.85 (d, J=8.7 Hz, 1H), 6.55 (dd, J=2.7, 8.7 Hz, 1H), 6.51 (d, J=2.7 Hz, 1H), 4.00 (t, J=7.5 Hz, 2H), 3.56 (br s, 2H), 2.80-2.75 (m, 2H), 2.60-2.55 (m, 2H), 2.47 (t, J=7.5 Hz, 2H), 2.31 (s, 6H).
Name
1-(2-(dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][N:5]1[C:14]2[C:9](=[CH:10][C:11]([N+:15]([O-])=O)=[CH:12][CH:13]=2)[CH2:8][CH2:7][C:6]1=[O:18].[H][H]>[Pd].C(O)C>[NH2:15][C:11]1[CH:10]=[C:9]2[C:14](=[CH:13][CH:12]=1)[N:5]([CH2:4][CH2:3][N:2]([CH3:1])[CH3:19])[C:6](=[O:18])[CH2:7][CH2:8]2

Inputs

Step One
Name
1-(2-(dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one
Quantity
1.48 g
Type
reactant
Smiles
CN(CCN1C(CCC2=CC(=CC=C12)[N+](=O)[O-])=O)C
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of celite
WASH
Type
WASH
Details
The filter pad was rinsed with 50 mL ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a viscous oil
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Name
Type
Smiles
NC=1C=C2CCC(N(C2=CC1)CCN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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